molecular formula C22H26ClN3O2 B3449050 2-(4-chlorophenyl)-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide

2-(4-chlorophenyl)-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide

Cat. No. B3449050
M. Wt: 399.9 g/mol
InChI Key: TUPHUYMFJRGKCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide, also known as CPCA, is a chemical compound that has been extensively studied for its potential therapeutic applications. CPCA belongs to the class of piperazine derivatives and has been found to possess a range of pharmacological properties, including analgesic, anti-inflammatory, and anti-anxiety effects.

Mechanism of Action

The exact mechanism of action of 2-(4-chlorophenyl)-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. This compound has been found to bind to the mu-opioid receptor, which is involved in pain perception and modulation.
Biochemical and Physiological Effects:
In addition to its analgesic effects, this compound has also been found to possess anti-inflammatory and anti-anxiety properties. Studies have shown that this compound can reduce inflammation in animal models of acute and chronic inflammation. This compound has also been found to reduce anxiety-like behavior in animal models of anxiety.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-(4-chlorophenyl)-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide in lab experiments is its high potency. This compound has been found to be highly effective in reducing pain and inflammation in animal models, making it a valuable tool for researchers studying these conditions. However, one of the limitations of using this compound is its potential for toxicity. Studies have shown that high doses of this compound can lead to liver and kidney damage in animal models.

Future Directions

There are several potential future directions for research on 2-(4-chlorophenyl)-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide. One area of interest is the development of new analogs of this compound that may have improved pharmacological properties. Another area of research is the exploration of the potential therapeutic applications of this compound in humans. Clinical trials will be necessary to determine the safety and efficacy of this compound in humans, and to establish appropriate dosages and treatment regimens.

Scientific Research Applications

2-(4-chlorophenyl)-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide has been the subject of numerous scientific studies, with researchers exploring its potential therapeutic applications. One of the most promising areas of research for this compound is its analgesic properties. Studies have shown that this compound can effectively reduce pain in animal models of acute and chronic pain.

properties

IUPAC Name

2-(4-chlorophenyl)-N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN3O2/c1-16(2)22(28)26-13-11-25(12-14-26)20-9-7-19(8-10-20)24-21(27)15-17-3-5-18(23)6-4-17/h3-10,16H,11-15H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUPHUYMFJRGKCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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